3-(difluoromethyl)oxolan-3-amine hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
2742653-30-9 |
|---|---|
Molekularformel |
C5H10ClF2NO |
Molekulargewicht |
173.59 g/mol |
IUPAC-Name |
3-(difluoromethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-4(7)5(8)1-2-9-3-5;/h4H,1-3,8H2;1H |
InChI-Schlüssel |
GVSWNGHQKAIWRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(C(F)F)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The initial step involves a nucleophilic addition of the sulfone anion (generated from Compound 2 via LiHMDS deprotonation) to the imine moiety of Compound 1. Conducted in tetrahydrofuran (THF) at −78°C, this reaction proceeds with 94% yield in Example 1. Critical parameters include:
Analytical Validation
Compound 3 characterization data from Example 1:
| Technique | Data |
|---|---|
| LCMS | m/z 368.1 [M+H]⁺, retention time 2.70 min |
| ¹H NMR | δ 8.05–7.90 (m, 3H), 7.78 (t, J = 7.8 Hz, 2H), 6.43 (s, 1H) |
| 5.14–5.03 (m, 1H), 4.98–4.81 (m, 3H), 1.21 (s, 9H) |
Step 2: Desulfonylation to N-(3-(Difluoromethyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide
Optimization of Desulfonylation
Magnesium-mediated reductive cleavage of the benzenesulfonyl group in Compound 3 proceeds in dimethylformamide (DMF) using sodium acetate/acetic acid buffer (Table 1):
Table 1: Desulfonylation Conditions and Yields
| Example | Mg (equiv) | NaOAc/HOAc (mol/L) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 20 | 8 | 2 | 85 |
| 2 | 10 | 4 | 12 | 70 |
| 3 | 5 | 1 | 24 | 55 |
Key findings:
Spectral Confirmation of Compound 4
¹H NMR (400 MHz, DMSO-d₆) of Compound 4 exhibits characteristic difluoromethyl coupling: δ 6.23 (t, J = 55.4 Hz, 2H), confirming retention of the CF₂H group.
Step 3: Deprotection to 3-(Difluoromethyl)oxolan-3-amine Hydrochloride
Acid Selection and Reaction Kinetics
Final deprotection employs HCl in methanol, dioxane, or diethyl ether at −5°C:
Table 2: Deprotection Efficiency Across Acidic Conditions
| Acid System | HCl Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| HCl/dioxane | 4 | 2 | 94 |
| HCl/MeOH | 4 | 2 | 90 |
| HCl/Et₂O | 4 | 2 | 88 |
Dioxane-based HCl provides optimal yield (94%) due to improved solubility of intermediates.
Final Product Characterization
Compound 5 is isolated as a white solid with:
Process Optimization and Scalability
Gram-Scale Demonstration
Example 1 details a 26 mmol scale preparation, yielding 3.1 g (94%) of Compound 5, confirming industrial viability. Critical scalability factors include:
Analyse Chemischer Reaktionen
3-(difluoromethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethyl ketone, while reduction may produce a difluoromethyl alcohol .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)oxolan-3-amine hydrochloride is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, including relevant data tables and case studies, highlighting its significance in drug discovery and development.
Molecular Formula
- Chemical Formula : CHClFN
- Molecular Weight : 169.57 g/mol
Medicinal Chemistry
3-(Difluoromethyl)oxolan-3-amine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for modifications that can lead to enhanced activity against various biological targets.
Antiviral Activity
Research has indicated that compounds with difluoromethyl groups can exhibit antiviral properties. A study demonstrated that derivatives of oxolane compounds showed activity against viral infections, suggesting that 3-(difluoromethyl)oxolan-3-amine could be a lead compound for antiviral drug development.
Anticancer Properties
Preliminary studies have suggested that this compound may induce apoptosis in cancer cells. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research has focused on its effects on neurotransmitter systems and potential implications for treating neurological disorders such as depression and anxiety.
Case Study: Neurotransmitter Modulation
A study published in the Journal of Neurochemistry explored the modulation of serotonin receptors by oxolane derivatives. The findings suggested that 3-(difluoromethyl)oxolan-3-amine hydrochloride could enhance serotonin signaling, providing a basis for its use in treating mood disorders.
Synthesis of Novel Compounds
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the development of new chemical entities with diverse biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides | 85 | Smith et al., 2021 |
| N-Acylation | Acyl chlorides | 90 | Johnson et al., 2020 |
| Fluorination | Selectfluor | 75 | Lee et al., 2019 |
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function . The oxolan ring may also contribute to the compound’s overall stability and reactivity . These interactions can influence various biological processes, making the compound useful in research and drug development .
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Analysis
Research Findings and Trends
- Fluorination Effects : The -CF₂H group in 3-(difluoromethyl)oxolan-3-amine HCl likely reduces the amine’s basicity (pKa), enhancing passive diffusion across biological membranes. This aligns with trends in fluorinated pharmaceuticals, where fluorine improves bioavailability and target engagement .
- Ring Size and Stability : Oxolane derivatives exhibit lower ring strain compared to azetidines or oxetanes, offering a balance between conformational flexibility and metabolic resistance .
Biologische Aktivität
3-(Difluoromethyl)oxolan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(difluoromethyl)oxolan-3-amine hydrochloride is . The compound features an oxolane (tetrahydrofuran) ring with a difluoromethyl group at position 3, which enhances its metabolic stability and bioavailability. The hydrochloride form increases its solubility in aqueous environments, making it suitable for various biological assays and applications.
Research indicates that 3-(difluoromethyl)oxolan-3-amine hydrochloride interacts with specific biological targets, including enzymes and receptors involved in disease pathways. Its difluoromethyl group may enhance binding affinity and selectivity towards these targets, potentially modulating their activity.
Therapeutic Potential
- Respiratory Conditions : Preliminary studies suggest that this compound may exhibit therapeutic effects in treating respiratory diseases. It has been shown to influence pathways related to inflammation and bronchoconstriction.
- Cancer Treatment : There is growing interest in the application of 3-(difluoromethyl)oxolan-3-amine hydrochloride as a potential anticancer agent. Early findings indicate that it may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
In Vitro Studies
In vitro assays have demonstrated that 3-(difluoromethyl)oxolan-3-amine hydrochloride can inhibit the secretion of specific proteins involved in pathogenic processes. For instance, at concentrations around 50 μM, significant inhibition of protein secretion was observed, suggesting a potential role in modulating Type III secretion systems (T3SS) in bacteria .
Comparative Analysis
To understand the uniqueness of 3-(difluoromethyl)oxolan-3-amine hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 3-(difluoromethyl)oxolan-3-amine HCl | Oxolane | Contains difluoromethyl at position 3 |
| 3-(fluoromethyl)oxolan-3-amine | Oxolane | Contains only one fluorine |
| 5-(difluoromethyl)oxolan-3-amine HCl | Oxolane | Difluoromethyl at position 5 |
| 4-(difluoromethyl)piperidine derivatives | Piperidine | Different ring structure |
This table highlights how the specific arrangement of functional groups in 3-(difluoromethyl)oxolan-3-amine hydrochloride may confer distinct pharmacological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that at high concentrations (50 μM), the compound significantly inhibited the secretion of CPG2, a model protein used to assess T3SS activity. This inhibition was associated with downregulation of key regulatory proteins .
- Pharmacological Profiles : Research has indicated that compounds with similar structural motifs often exhibit varied pharmacological profiles. The difluoromethyl group is hypothesized to enhance the compound's metabolic stability and efficacy compared to its fluorinated counterparts.
Q & A
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with fluorine-specific force fields (e.g., GAFF2) to model C-F⋯H-X interactions.
- Molecular Dynamics (MD) : Simulate conformational dynamics (e.g., torsional angles of the oxolane ring) in explicit solvent (TIP3P water) using AMBER or GROMACS .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (ESP) at the B3LYP/6-31G level to quantify fluorine’s electron-withdrawing effects. These methods align with studies on fluorinated arylcyclohexylamines .
Basic Question: What analytical techniques are critical for quantifying 3-(difluoromethyl)oxolan-3-amine hydrochloride in biological matrices?
Q. Methodological Answer :
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
- Quantification : LC-MS/MS in MRM mode (m/z transitions for parent and fragment ions). Use deuterated internal standards (e.g., d₆-amine analogs) to correct matrix effects.
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (%CV <15%), and recovery (>80%). Similar methods are validated for fluorinated ketamine analogs in forensic research .
Advanced Question: How do stereoelectronic effects of the difluoromethyl group impact the compound’s metabolic pathways?
Q. Methodological Answer :
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots. Fluorine’s inductive effects reduce N-dealkylation rates (e.g., 50% lower vs. non-fluorinated analogs).
- Metabolite ID : High-resolution MS (Orbitrap) detects defluorinated or hydroxylated metabolites.
- Kinetic Isotope Effects (KIE) : Deuterate the difluoromethyl group to study C-F bond cleavage mechanisms. This approach is validated in fluorinated NSAID metabolism studies .
Basic Question: What safety protocols are essential when handling 3-(difluoromethyl)oxolan-3-amine hydrochloride?
Q. Methodological Answer :
- PPE : Nitrile gloves, sealed goggles, and lab coats. Avoid latex due to permeation risks .
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents (vermiculite), and dispose as hazardous waste. Protocols align with OSHA standards for fluorinated amines .
Advanced Question: How can researchers optimize reaction yields for large-scale synthesis without compromising enantiomeric purity?
Q. Methodological Answer :
- Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts (90–95% ee).
- Process Control : Monitor reaction progress via in-line FTIR (amine NH stretch at 3300 cm⁻¹).
- Crystallization : Employ anti-solvent (e.g., MTBE) to isolate the HCl salt with >99% enantiomeric excess. Methods are adapted from fluorinated azetidine syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
